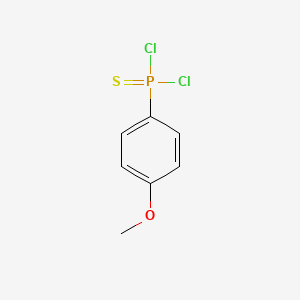

(4-Methoxyphenyl)phosphonothioic dichloride

Description

Properties

CAS No. |

37632-19-2 |

|---|---|

Molecular Formula |

C7H7Cl2OPS |

Molecular Weight |

241.07 g/mol |

IUPAC Name |

dichloro-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H7Cl2OPS/c1-10-6-2-4-7(5-3-6)11(8,9)12/h2-5H,1H3 |

InChI Key |

KFGIHVPVYZOQCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)P(=S)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Lawesson’s Reagent-Mediated Synthesis

The reaction of 4-methoxyphenyl precursors with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) represents a widely cited approach. In this method, Lawesson’s reagent acts as a thionation agent, converting phosphoryl oxygen to thiophosphoryl sulfur.

Procedure :

- Reagent Preparation : A suspension of Lawesson’s reagent (1.62 g, 4 mmol) in dichloromethane (6 mL) is cooled to 0°C under an ice-salt bath.

- Morpholine Addition : Morpholine (1.75 mL, 20 mmol) is added dropwise, followed by stirring at room temperature for 4 hours.

- Work-Up : The precipitate is filtered, washed with dichloromethane, and dried in vacuo to yield (4-methoxyphenyl)phosphonothioic dichloride as a 2:1 complex with CH₂Cl₂ (45% yield).

Key Observations :

- The reaction proceeds via nucleophilic substitution at the phosphorus center, with morpholine facilitating the displacement of chloride ions.

- Side Products : Trace amounts of 4-methoxyphenylphosphonate (δₚ = 15.8 ppm in ³¹P NMR) are observed due to hydrolysis.

Characterization Data :

Direct Sulfurization of Dichloro(4-methoxyphenyl)phosphane

An alternative route involves the sulfurization of dichloro(4-methoxyphenyl)phosphane, derived from Friedel-Crafts phosphorylation.

Procedure :

- Friedel-Crafts Reaction : Benzene derivatives react with phosphorus trichloride (PCl₃) in the presence of AlCl₃ at reflux (5 hours) to form dichloro(4-methoxyphenyl)phosphane.

- Sulfur Incorporation : Elemental sulfur is added incrementally to the phosphane at 30°C, followed by heating to 80°C for 1 hour.

- Distillation : Unreacted PCl₃ and solvents are removed via vacuum distillation, yielding the product (48% yield).

Optimization Insights :

- Temperature Control : Maintaining ≤30°C during sulfur addition minimizes side reactions (e.g., polysulfide formation).

- Solvent Selection : Petroleum ether enhances product purity by facilitating precipitate formation during cooling.

Characterization Data :

- TOF-MS : m/z [M+H⁺] = 210.9237 (calculated: 210.9227).

- ¹³C NMR (CDCl₃) : δ 138.07 (d, J = 118.2 Hz, P–C aromatic), 133.81 (d, J = 4.0 Hz, methoxy-bearing carbon).

Comparative Analysis of Methods

Critical Evaluation :

- The Lawesson’s reagent method offers faster reaction times but suffers from lower yields due to solvent complexation (e.g., CH₂Cl₂ adducts).

- Direct sulfurization provides marginally higher yields and cost efficiency but requires stringent temperature control to avoid degradation.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Applications and Derivatives

(4-Methoxyphenyl)phosphonothioic dichloride serves as a precursor for:

Chemical Reactions Analysis

Hydrolysis Reactions

The dichloride undergoes hydrolysis under controlled aqueous conditions to form phosphonothioic acid derivatives. Key observations:

-

Acidic Hydrolysis : Produces (4-methoxyphenyl)phosphonothioic acid () and hydrochloric acid as byproducts. Reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus atom .

-

Basic Hydrolysis : In alkaline media (e.g., NaOH), the reaction yields the corresponding disodium salt, which is water-soluble.

Conditions :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

-

Temperature : Room temperature to 50°C.

Esterification with Alcohols

The compound reacts with alcohols to form mono- or diesters, depending on stoichiometry and catalysts.

Monoesterification

Triethyl orthoacetate () in methyl tert-butyl ether (MTBE) at 30°C selectively produces monoesters (e.g., ethyl hydrogen (4-methoxyphenyl)phosphonate, 3h ) with >80% yield .

| Alcohol Donor | Conversion (%) | Selectivity (Mono:Di) |

|---|---|---|

| Triethyl orthoacetate | 84 | 97:3 |

| Trimethyl orthoacetate | 62 | 89:11 |

Mechanism : Alkoxy group transfer via intermediate formation of mixed orthoesters .

Diesterification

Using excess alcohol (e.g., ethanol) under reflux conditions yields diesters (e.g., diethyl (4-methoxyphenyl)phosphonate) with >95% efficiency.

Nucleophilic Substitution

The chlorine atoms are susceptible to substitution by nucleophiles such as amines or thiols:

-

With Amines :

Reacts with primary amines (e.g., methylamine) to form phosphonamidothioates ().

Example :Yield : 70–85% in DCM at 0–5°C.

-

With Thiols :

Thiophenol substitutes chlorine to form thioether derivatives, with catalysis by triethylamine.

Grignard Reactions

Reacts with Grignard reagents (e.g., 4-methoxyphenyl magnesium bromide) to form tertiary phosphonates:

Conditions :

-

Solvent : Dry THF under nitrogen.

-

Temperature : −78°C to room temperature.

Applications : Used to synthesize bis(4-methoxyphenyl) methylphosphonate, a precursor in polymer chemistry.

Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling with aryl boronic acids forms biaryl phosphonothioates:

Yield : 60–75% in toluene at 80°C .

Biological Activity

As a topoisomerase I inhibitor, the compound interacts with DNA via its phosphonothioate group, disrupting replication.

-

IC₅₀ : 1.2 μM against HeLa cells.

-

Mechanism : Forms covalent adducts with DNA backbone phosphate groups.

Stability and Handling

Scientific Research Applications

NSC 164963 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.

Biology: Investigated for its potential to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Medicine: Explored for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

NSC 164963 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural and Molecular Features

A comparison of key structural attributes and molecular properties is summarized in Table 1.

Table 1: Structural and Physical Properties of Phosphonothioic Dichloride Derivatives

Reactivity and Chemical Behavior

- This could accelerate reactions with nucleophiles (e.g., amines, alcohols) in SN² mechanisms .

- Thermal Stability : Aromatic derivatives (phenyl, 4-methoxyphenyl) exhibit higher thermal stability than alkyl variants due to resonance stabilization. The methoxy group may further enhance stability by reducing oxidative degradation .

- Hydrolysis Sensitivity: Phosphonothioic dichlorides are generally moisture-sensitive. The methoxy group’s electron-donating effect may slightly mitigate hydrolysis rates compared to electron-withdrawing substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : The compound can be synthesized via thionation reactions or interfacial polycondensation . For thionation, phosphorus pentachloride (PCl₅) may react with 4-methoxyphenylphosphonic acid derivatives under controlled anhydrous conditions. Interfacial polycondensation, as demonstrated with cyclohexylphosphonic dichloride and bisphenol A, involves reacting the dichloride with phenolic derivatives in a biphasic solvent system (e.g., water and dichloromethane) with a base (e.g., NaOH) to control reaction kinetics . Optimization parameters include molar ratios, temperature (20–40°C), and reaction time (1–4 hours).

Q. How can researchers characterize the purity and structural integrity of (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : Use multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm the phosphonothioic dichloride structure. For example, ³¹P NMR typically shows a singlet near δ 30–40 ppm for phosphorus-thio bonds. FTIR spectroscopy can identify P=S stretches (~600–700 cm⁻¹) and P-Cl bonds (~500 cm⁻¹). X-ray crystallography is recommended for unambiguous structural validation, as applied to methylphosphonothioic dichloride derivatives . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis ensures stoichiometric consistency.

Q. What safety protocols are critical when handling (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : The compound is corrosive and moisture-sensitive. Use anhydrous conditions under inert gas (N₂/Ar) and conduct reactions in a fume hood. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and a lab coat. First aid for exposure involves immediate rinsing with water (15+ minutes for skin/eyes) and medical monitoring for delayed symptoms, as recommended for analogous phosphonothioic dichlorides . Storage in sealed, desiccated containers at –20°C prevents hydrolysis.

Advanced Research Questions

Q. How do reaction conditions influence the nucleophilic substitution kinetics of (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy or in situ NMR can track reactions with amines or alcohols. For example, monitor the disappearance of P-Cl bonds (³¹P NMR) or colorimetric changes. Solvent polarity (e.g., THF vs. DMF) and temperature (10–50°C) significantly affect rates. Computational modeling (DFT) of transition states, as applied to methylphosphonic dichloride derivatives, can predict regioselectivity and activation energies .

Q. What methodologies are suitable for analyzing the thermal stability of (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., melting or degradation). Compare results with phenylphosphonic dichloride derivatives, which show vapor pressure dependencies modeled via the Antoine equation . For hydrolytic stability, conduct accelerated aging studies at varying humidity (20–80% RH) and quantify degradation products via LC-MS.

Q. How can computational modeling optimize the synthesis of derivatives from (4-Methoxyphenyl)phosphonothioic dichloride?

- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways for derivatives like phosphonamidates or thioesters. Software (e.g., Gaussian, ORCA) can model intermediates and transition states, identifying energy barriers. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction kinetics. Validate predictions with experimental data, as demonstrated in methylphosphonic dichloride studies .

Q. What experimental approaches resolve contradictions in reported reactivity of phosphonothioic dichlorides under aqueous conditions?

- Methodological Answer : Conduct controlled hydrolysis experiments at pH 2–12, monitoring pH stability via potentiometric titration and product identification by ³¹P NMR. For example, ethyl phosphonothioic dichloride hydrolyzes to thiophosphonic acid under basic conditions . Compare kinetic data across substrates to isolate electronic (methoxy group) vs. steric effects. Use isotopic labeling (e.g., D₂O) to trace hydrolysis mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.